Methyl 2-bromo-5-methoxy-3-methylbenzoate
Overview
Description
Methyl 2-bromo-5-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-methoxy-3-methylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl 5-methoxy-3-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction.
Another method involves the esterification of 2-bromo-5-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-methoxy-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or alkoxide (RO-).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of 2-hydroxy-5-methoxy-3-methylbenzoate or 2-amino-5-methoxy-3-methylbenzoate.
Reduction: Formation of 2-bromo-5-methoxy-3-methylbenzyl alcohol.
Oxidation: Formation of 2-bromo-5-methoxy-3-methylbenzoic acid.
Scientific Research Applications
Methyl 2-bromo-5-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-methoxy-3-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and methoxy group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- Methyl 4-bromo-3-methylbenzoate
Uniqueness
Methyl 2-bromo-5-methoxy-3-methylbenzoate is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement influences its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications or exhibit different biological activities.
Biological Activity
Methyl 2-bromo-5-methoxy-3-methylbenzoate (CAS No. 79669-50-4) is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.
This compound is characterized by the following properties:
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 258.9 °C
- Flash Point : 110.4 °C
These properties suggest a compound with significant chemical reactivity, influenced by its bromine and methoxy functional groups.
Enzyme Inhibition Studies
Research indicates that this compound exhibits enzyme inhibition properties, which are crucial for its potential therapeutic applications. The presence of the bromine atom and methoxy group enhances its interaction with various biological targets, potentially leading to the modulation of specific biochemical pathways.
Table 1: Biological Activity Overview
Case Studies and Research Findings
- Antiviral Activity : A study focused on similar compounds demonstrated that derivatives like methyl 5-bromo-2-methoxy-3-methylbenzoate showed significant antiviral activity against HIV, with an EC₅₀ of 0.21 μM and an IC₅₀ of 0.074 μM for reverse transcriptase inhibition . This suggests that this compound may possess analogous properties.
- Metabolic Stability : Research has indicated that the methyl ester moieties in related compounds can be hydrolyzed in blood plasma, leading to inactive forms. Therefore, modifications to enhance metabolic stability while retaining biological activity are being explored .
- Synthetic Pathways : The synthesis of this compound involves several steps, including bromination and esterification processes that can be optimized for higher yields in industrial applications . This versatility in synthesis is critical for large-scale production necessary for pharmacological research.
Pharmacokinetics and Toxicology
Preliminary assessments indicate that this compound may be a substrate for certain cytochrome P450 enzymes (e.g., CYP1A2), which could influence its metabolism and potential drug interactions . Understanding these pharmacokinetic properties is essential for evaluating its safety profile in therapeutic contexts.
Properties
IUPAC Name |
methyl 2-bromo-5-methoxy-3-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(13-2)5-8(9(6)11)10(12)14-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUCBEPHACHGIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478129 | |
Record name | Benzoic acid, 2-bromo-5-methoxy-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94742-92-4 | |
Record name | Benzoic acid, 2-bromo-5-methoxy-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.